molecular formula C11H10N2O2 B098103 2,4,6-Trimethyl-1,3-phenylene diisocyanate CAS No. 16959-10-7

2,4,6-Trimethyl-1,3-phenylene diisocyanate

Cat. No.: B098103
CAS No.: 16959-10-7
M. Wt: 202.21 g/mol
InChI Key: OSVNEGAPNXBADJ-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-1,3-phenylene diisocyanate (TMDI), with CAS number 16959-10-7 and a molecular weight of 202.21 g/mol, is a specialized aromatic diisocyanate of significant interest in polymer science and advanced materials research . Its molecular structure features three methyl groups attached to the phenyl ring, which creates a unique steric hindrance around the two isocyanate groups . This steric crowding is the source of TMDI's distinctive research value, as it results in lower reactivity compared to conventional diisocyanates like TDI or MDI . This moderated reactivity allows for more controlled polymerization kinetics, enabling researchers to synthesize well-defined polymer architectures that are difficult to achieve with other monomers . The primary research applications of TMDI leverage its rigid and bulky structure. It serves as a key building block in the development of high-performance polymers, such as polyamideimides, which can exhibit enhanced solubility in organic solvents, thereby improving processability . Furthermore, its incorporation into polyimides is investigated for the fabrication of gas-separation membranes, where the specific microstructure imparted by the TMDI unit can fine-tune the material's permeability and selectivity . The fundamental mechanism of action for TMDI involves nucleophilic addition reactions, where compounds with active hydrogen atoms (such as alcohols or amines) react with the electrophilic carbon of the isocyanate (-N=C=O) groups to form urethane or urea linkages, respectively . Researchers must note that this compound is a solid at room temperature, with a melting point of 57-60 °C and a boiling point of 102 °C at 0.4 mm Hg . As an organic isocyanate, it is hazardous upon contact with skin, inhalation, or ingestion and is a moisture-sensitive material . This product is intended for research purposes only and is not designated for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diisocyanato-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10N2O2/c1-7-4-8(2)11(13-6-15)9(3)10(7)12-5-14/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVNEGAPNXBADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N=C=O)C)N=C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369891
Record name 2,4,6-Trimethyl-1,3-phenylene diisocyanate
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Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16959-10-7
Record name 2,4,6-Trimethyl-1,3-phenylene diisocyanate
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Record name 2,4,6-Trimethyl-1,3-phenylene diisocyanate
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Synthetic Methodologies and Precursor Chemistry of 2,4,6 Trimethyl 1,3 Phenylene Diisocyanate

Phosgenation-Based Synthetic Routes for TMDI

Optimization of Reaction Conditions and Parameters for Yield and Purity

The successful synthesis of TMDI via phosgenation requires stringent control over reaction parameters to maximize yield and purity while ensuring safety. The process is typically conducted in a chemically inert solvent, such as toluene or chlorobenzene, which aids in dissolving the diamine precursor and managing the reaction temperature. This exothermic reaction necessitates rigorous temperature control, generally maintained between 40°C and 80°C, along with careful pressure management to prevent runaway reactions. High yields, often in the range of 85–90%, are achievable under these optimized industrial conditions. Post-reaction purification, typically involving distillation or crystallization, is crucial for achieving the high purity (>99%) required for polymerization applications.

ParameterOptimized ConditionImpact on Yield and Purity
Reactant2,4,6-trimethyl-1,3-phenylenediamine, Phosgene (COCl₂)Stoichiometric control is critical to prevent side reactions.
SolventToluene, ChlorobenzeneEnhances solubility of reactants and facilitates removal of HCl byproduct.
Temperature40–80°CControls reaction rate and minimizes thermal degradation and side reactions.
PressurePressure-controlled environmentManages gaseous phosgene and byproduct HCl, ensuring safe operation.
Yield85–90%High yields are characteristic of this optimized industrial process.
Purity>99%Achieved through post-synthesis purification steps like distillation.

Mechanistic Analysis of Phosgenation and Associated Side Reactions

The phosgenation of aromatic diamines is a complex process that can proceed through different mechanistic pathways. Theoretical studies on analogous compounds, such as 2,4-toluenediamine (2,4-TDA), provide insight into the mechanism for TMDI. nih.govresearchgate.net The reaction generally involves two main competing mechanisms: "stepwise phosgenation" and "phosgenation first". nih.govresearchgate.net

Stepwise Phosgenation: In this pathway, one amino group reacts with phosgene to form a carbamoyl chloride, which then eliminates hydrogen chloride (HCl) to form a mono-isocyanate intermediate. Subsequently, the second amino group undergoes the same two-step reaction to yield the final diisocyanate.

Phosgenation First: This mechanism involves the reaction of both amino groups with phosgene to form a di-carbamoyl chloride intermediate. nih.gov This intermediate then undergoes two consecutive HCl elimination steps to form the diisocyanate. nih.gov Studies suggest that the "phosgenation first" pathways are often energetically favored. nih.govresearchgate.net

The primary reaction steps are:

Carbamoyl Chloride Formation: C₉H₁₄N₂ + 2COCl₂ → C₁₁H₁₂Cl₂N₂O₂

Isocyanate Formation (Dehydrochlorination): C₁₁H₁₂Cl₂N₂O₂ → C₁₁H₁₀N₂O₂ + 2HCl

Key side reactions that must be controlled to ensure high purity include the formation of ureas, which can occur if moisture is present, and trimerization of the final isocyanate product. The presence of amine hydrochlorides as solid precipitates is also a common feature of the initial reaction stages. nih.gov

Phosgene-Free Synthesis Approaches for TMDI

Growing environmental and safety concerns associated with the use of phosgene have driven research into alternative, phosgene-free synthetic routes for isocyanates. nih.gov These methods aim to replace phosgene with less hazardous reagents while maintaining acceptable yields and purity.

Utilization of Di-tert-Butyl Dicarbonate in Laboratory Synthesis

A notable laboratory-scale, phosgene-free method for synthesizing TMDI involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst. This approach converts the precursor diamine into the diisocyanate under mild conditions. Research has demonstrated that 2,4,6-trimethyl-1,3-phenylenediamine reacts with di-tert-butyl dicarbonate and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to produce TMDI in high yield. chemicalbook.com

ParameterReported ConditionReference
Reagents2,4,6-trimethyl-1,3-phenylenediamine, Di-tert-butyl dicarbonate chemicalbook.com
Catalyst4-(dimethylamino)pyridine (DMAP) chemicalbook.com
SolventAcetonitrile chemicalbook.com
Temperature25°C chemicalbook.com
Reaction Time0.167 hours (10 minutes) chemicalbook.com
Yield84% chemicalbook.com

Oxidative Carbonylation Techniques with Metal Catalysts

Oxidative carbonylation represents another significant phosgene-free pathway to isocyanates. This method involves the reaction of the diamine precursor with carbon monoxide (CO) and an oxidizing agent, facilitated by a metal catalyst. For TMDI, this synthesis can be achieved via the oxidative carbonylation of 2,4,6-trimethyl-1,3-benzenediamine using palladium (Pd) or ruthenium (Ru) catalysts under CO pressure. The optimization of this route requires careful control of solvent polarity (e.g., dimethylformamide or tetrahydrofuran), temperature (typically 80–120°C), and catalyst loading to minimize side reactions such as trimerization. This method can produce TMDI with yields ranging from 60–85%.

ParameterCondition Range / ExampleImpact on Synthesis
Reactant2,4,6-trimethyl-1,3-benzenediamine, Carbon Monoxide (CO), OxidantDirect conversion to the diisocyanate precursor.
CatalystPalladium (Pd) or Ruthenium (Ru) basedEssential for facilitating the carbonylation reaction.
SolventDimethylformamide (DMF), Tetrahydrofuran (THF)Solvent polarity influences reaction rate and selectivity.
Temperature80–120°CHigher temperatures are needed to drive the reaction.
PressureElevated CO pressureHigh pressure is required to ensure sufficient CO concentration in the reaction mixture.
Yield60–85%Yield is dependent on the optimization of all reaction parameters.

Evaluation of Sustainable and Greener Synthetic Strategies for TMDI

The development of sustainable and green synthetic routes for diisocyanates is a major goal in modern chemistry, aiming to reduce reliance on toxic reagents and minimize environmental impact. The phosgene-free methods described above are central to this effort.

The oxidative carbonylation route can be made greener by using carbon dioxide (CO₂) as a C1 source. For instance, the reaction can be performed with methyl formate, which can be produced from CO₂, as the carbonylating agent. researchgate.net This approach was successfully applied to synthesize the dicarbamate precursor of toluene diisocyanate, and the protocol was extended to other diamines, including 2,4-diaminomesitylene (a synonym for 2,4,6-trimethyl-1,3-phenylenediamine). researchgate.net This strategy not only avoids phosgene but also provides a method for the valuable utilization of a greenhouse gas.

Precursor Design and Reactivity in TMDI Formation

The synthesis of 2,4,6-Trimethyl-1,3-phenylene diisocyanate (TMDI) is fundamentally governed by the structure and reactivity of its primary precursor, 2,4,6-trimethyl-1,3-phenylenediamine. echemi.comnist.govchemicalbook.comsigmaaldrich.comsigmaaldrich.com The design of this precursor is a multi-step process that establishes the core aromatic and methyl-substituted framework of the final TMDI molecule.

The synthetic pathway to the diamine precursor typically begins with mesitylene (1,3,5-trimethylbenzene). The process involves the nitration of mesitylene to yield 1,3-dinitro-2,4,6-trimethylbenzene. chemicalbook.com This intermediate is then subjected to a reduction reaction, commonly catalytic hydrogenation, to convert the nitro groups (-NO₂) into primary amine groups (-NH₂), resulting in the formation of 2,4,6-trimethyl-1,3-phenylenediamine. chemicalbook.com One documented hydrogenation process controls the pressure at 4 MPa and the temperature at 80°C, achieving a yield of 94.7% with a purity of 99.7%. chemicalbook.com This strategic synthesis ensures the correct placement of the functional groups on the benzene ring, which is critical for the subsequent diisocyanate formation.

The reactivity of 2,4,6-trimethyl-1,3-phenylenediamine is centered on the two primary amine groups, which are the sites for conversion into isocyanate (-NCO) groups. The industrial production of TMDI predominantly relies on phosgenation. In this process, the diamine precursor is reacted with phosgene (COCl₂) in a suitable solvent like toluene or chlorobenzene. This exothermic reaction requires careful temperature management, typically maintained between 40–80°C, to control the reaction rate and minimize the formation of unwanted by-products.

An alternative, less common route to TMDI is the oxidative carbonylation of the diamine precursor. This method avoids the use of highly toxic phosgene. It involves reacting 2,4,6-trimethyl-1,3-phenylenediamine with carbon monoxide (CO) in the presence of a metal catalyst, such as palladium or ruthenium. The reaction conditions, including solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst concentration, must be precisely controlled to optimize the yield, which has been reported in the range of 60–85%.

The unique structure of the precursor, with three methyl groups flanking the amine functionalities, imparts significant steric hindrance. This steric shielding influences the reactivity of the resulting isocyanate groups in the final TMDI molecule, making it a valuable component in the synthesis of specialized polymers.

Table 1: Synthetic Parameters for TMDI and its Primary Precursor

ProductPrecursorReagentsCatalystSolventTemperaturePressureYieldPurity
2,4,6-trimethyl-1,3-phenylenediamine 1,3-dinitro-2,4,6-trimethylbenzeneHydrogen (H₂)Not SpecifiedMethanol80°C4 MPa94.7%99.7%
This compound (TMDI) 2,4,6-trimethyl-1,3-phenylenediaminePhosgene (COCl₂)-Toluene or Chlorobenzene40–80°CNot SpecifiedNot SpecifiedNot Specified
This compound (TMDI) 2,4,6-trimethyl-1,3-phenylenediamineCarbon Monoxide (CO)Palladium (Pd) or Ruthenium (Ru)DMF or THF80–120°CNot Specified60–85%Not Specified

Reaction Kinetics and Mechanisms of 2,4,6 Trimethyl 1,3 Phenylene Diisocyanate

Nucleophilic Addition Reactions of TMDI

The fundamental reaction of isocyanates is the nucleophilic addition to the electrophilic carbon atom of the NCO group. wikipedia.org This reaction proceeds with a nucleophile attacking the carbonyl carbon, which breaks the pi bond between the carbon and nitrogen. This process leads to the rehybridization of the carbonyl carbon from sp² to sp³ and the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

This table outlines the general nucleophilic addition reactions that 2,4,6-Trimethyl-1,3-phenylene diisocyanate (TMDI) undergoes. It highlights the reactants, the resulting chemical bonds, and the final products formed. This is foundational to understanding the more detailed kinetics discussed in the subsequent sections.

NucleophileReactant Functional GroupProduct LinkageFinal Product
AlcoholR-OH (Hydroxyl)Urethane (B1682113)Polyurethane
AmineR-NH₂ (Primary Amine)Urea (B33335)Polyurea
WaterH₂OUnstable carbamic acid, then UreaPolyurea + CO₂

The reaction between TMDI and compounds containing hydroxyl (-OH) groups, such as alcohols and polyols, results in the formation of urethane linkages. The kinetics of this reaction have been extensively studied for various isocyanates. The reactivity of isocyanates is strongly influenced by the structure of both the isocyanate and the alcohol. nih.gov For instance, studies on analogous aromatic diisocyanates show that primary alcohols are generally more reactive than secondary alcohols. researchgate.net

The mechanism for uncatalyzed urethane formation can follow several proposed pathways, including a concerted one-step mechanism involving a four-membered ring transition state or a multi-step process involving the formation of an intermediate. nih.gov Furthermore, the reaction can be auto-catalyzed, where additional alcohol molecules participate in the transition state, leading to a reaction order greater than one with respect to the alcohol at high concentrations. nih.gov

The activation energies for the uncatalyzed reaction of diisocyanates with alcohols typically range from 25 to 50 kJ/mol, depending on the specific reactants and reaction conditions. nih.govresearchgate.net

This table presents representative kinetic data for the reaction of various diisocyanates with butanediol (B1596017) (BD), a common hydroxyl-containing compound. While not specific to TMDI, this data illustrates how the structure of the diisocyanate (aromatic vs. aliphatic) and the diol (primary vs. secondary hydroxyl groups) affects the reaction rate constant, providing a comparative basis for understanding TMDI's reactivity.

DiisocyanateDiolEffective Rate Constant (keff × 105, L/(g-equiv s))
Hexamethylene diisocyanate (HMDI)1,3-BD0.3
Hexamethylene diisocyanate (HMDI)1,4-BD0.5
Tolylene 2,4-diisocyanate (TDI)1,3-BD12
Tolylene 2,4-diisocyanate (TDI)1,4-BD40
4,4′-Diphenylmethane diisocyanate (MDI)1,3-BD45
4,4′-Diphenylmethane diisocyanate (MDI)1,4-BD45

Data adapted from a kinetic study on diisocyanate reactions with chain-extending agents for comparative purposes. researchgate.net

The reaction of TMDI with primary or secondary amines leads to the formation of urea linkages. This reaction is significantly faster than the corresponding reaction with alcohols. umn.edu The high reactivity is attributed to the greater nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols. Reactions between primary aliphatic amines and aromatic isocyanates are often extremely rapid, with reaction half-times that can be on the order of milliseconds, making them difficult to monitor with standard batch reaction techniques. umn.edu The development of polyurea systems for applications like Reaction Injection Molding (RIM) has driven the need to understand these fast kinetics. umn.edu

The structure of TMDI, with three methyl groups on the aromatic ring, creates significant steric hindrance around the two isocyanate groups, which profoundly affects their reactivity. The methyl groups are electron-donating, which tends to reduce the inherent electrophilicity of the isocyanate carbon, thereby decreasing reactivity compared to unsubstituted aromatic isocyanates. aidic.it

More importantly, the steric environment of the two NCO groups is different:

NCO at position 1: This group is flanked by two methyl groups in the ortho positions (positions 2 and 6 relative to this NCO group).

NCO at position 3: This group is flanked by one methyl group in the ortho position (position 2) and one in the para position (position 6 relative to this NCO group).

Aromatic isocyanates with substituents in the ortho position are known to be less reactive due to steric effects. aidic.it Studies on asymmetric diisocyanates like 2,4'-MDI have shown that the isocyanate group in the para-position is four to six times more reactive than the sterically hindered group in the ortho-position. epa.gov By analogy, the NCO group at position 3 of TMDI is expected to be significantly more reactive than the highly hindered NCO group at position 1. This difference in reactivity (k₁ >> k₂) is a critical factor in the polymerization process, influencing the structure and properties of the resulting polymer.

This table provides a qualitative comparison of the steric environments of the two isocyanate groups in the TMDI molecule. Understanding this structural difference is key to explaining the differential reactivity between the two groups, a central theme in the reaction kinetics of this compound.

Isocyanate Group PositionNumber of Ortho Methyl GroupsExpected Steric HindranceExpected Relative Reactivity
12HighLow
31ModerateHigh

Self-Polymerization, Dimerization, and Trimerization Pathways of TMDI

Under certain conditions, particularly in the presence of specific catalysts or at elevated temperatures, isocyanate groups can react with each other. For TMDI, this can lead to the formation of dimers and trimers.

Dimerization: Two isocyanate molecules can react to form a four-membered ring structure known as a uretdione (also uretidinedione). This reaction is typically reversible. mdpi.comsci-hub.st

Trimerization: Three isocyanate molecules can cyclize to form a highly stable, six-membered heterocyclic ring known as an isocyanurate. mdpi.com This trimerization process is generally irreversible and is often preferred over dimerization at higher temperatures. mdpi.com The resulting isocyanurate trimers can act as cross-linking points in a polymer network, enhancing thermal stability and mechanical properties. mdpi.com

For a related compound, 2,4-TDI, the activation energy for the initial dimerization process was found to be 87.9 kJ/mol, while the activation energy for trimerization was lower at 66.9 kJ/mol. mdpi.com The trimerization of isocyanates is promoted by base catalysts such as tertiary amines, alkali metal alkoxides, and metal naphthenates. mdpi.com

Catalysis in TMDI-Based Reactions

Catalysts are frequently used in isocyanate reactions to increase the reaction rate by providing an alternative reaction pathway with a lower activation energy. khanacademy.org The choice of catalyst can also influence the selectivity between different possible reactions, such as the urethane reaction versus trimerization.

A wide range of catalysts are effective for isocyanate reactions, and they generally fall into two main categories: tertiary amines and organometallic compounds. wernerblank.com

Tertiary Amines (e.g., Triethylamine, DABCO): These are base catalysts. The generally accepted mechanism involves the nucleophilic amine attacking the electrophilic carbon of the isocyanate group. This forms a reactive, zwitterionic intermediate, which is then more susceptible to attack by a hydroxyl or amine group. The tertiary amine is regenerated, completing the catalytic cycle. In trimerization reactions, this intermediate can proceed to react with two more isocyanate molecules to form the stable isocyanurate ring. mdpi.comtue.nl

Organometallic Compounds (e.g., Dibutyltin (B87310) Dilaurate - DBTDL): These are Lewis acid catalysts. Several mechanisms have been proposed. One common mechanism suggests the formation of a ternary complex between the catalyst, the isocyanate, and the alcohol. The tin catalyst coordinates with the oxygen of the alcohol, increasing its nucleophilicity, and with the nitrogen of the isocyanate, increasing its electrophilicity. This dual activation facilitates the nucleophilic attack and subsequent urethane formation. researchgate.net

This table summarizes common catalyst types used in isocyanate reactions, their typical examples, and the proposed mechanisms by which they accelerate the reactions. This provides a clear overview of how chemical additives can be used to control the polymerization of TMDI.

Catalyst ClassExample(s)Mechanistic Role
Tertiary AminesTriethylamine, 1,4-Diazabicyclo[2.2.2]octane (DABCO)Nucleophilic Catalysis: Activates the isocyanate group by forming a reactive intermediate.
Organometallic CompoundsDibutyltin dilaurate (DBTDL)Lewis Acid Catalysis: Coordinates with both alcohol and isocyanate to increase their respective reactivity.
Alkali Metal SaltsMetal carbonates, alkoxides, acetatesBase Catalysis: Promotes trimerization to form isocyanurates.

Impact of Catalyst Concentration and Type on Reaction Rates and Selectivity

There is a notable absence of specific studies detailing the impact of catalyst concentration and type on the reaction rates and selectivity of this compound. For diisocyanates in general, catalysts such as tertiary amines and organotin compounds, like dibutyltin dilaurate, are known to significantly accelerate the urethane formation reaction. The reaction rate typically increases with catalyst concentration up to an optimal level, beyond which the effect may plateau or even decrease due to side reactions or catalyst inhibition.

The selectivity of the reaction, particularly the preference for urethane formation over side reactions like trimerization (formation of isocyanurates), is also heavily influenced by the choice of catalyst. However, without experimental data specific to TMDI, it is not possible to provide a quantitative analysis or even a qualitative comparison of different catalysts for this particular compound. The steric hindrance presented by the three methyl groups on the TMDI molecule likely influences catalyst interaction and efficiency, but this has not been experimentally quantified in available literature.

Solvent Effects on TMDI Reaction Kinetics and Product Distribution

Similarly, detailed research on the effects of different solvents on the reaction kinetics and product distribution for TMDI is not available. In isocyanate reactions, solvent polarity plays a crucial role. Polar solvents can stabilize charged intermediates and transition states, often leading to an acceleration of the reaction rate. For instance, reactions of other aromatic diisocyanates have shown to be faster in polar solvents like dimethylformamide compared to nonpolar solvents like toluene.

The solvent can also influence the product distribution by favoring certain reaction pathways over others. However, without specific studies on TMDI, any discussion on how solvents like toluene, dichloromethane, or dimethylformamide affect its reaction kinetics and the formation of urethanes, ureas, or other byproducts would be speculative.

Mechanistic Investigations of TMDI Reactivity through Experimental and Theoretical Approaches

While the general mechanism of isocyanate reactions is understood, specific mechanistic investigations into TMDI's reactivity are sparse. A key structural feature of TMDI is the presence of three methyl groups on the aromatic ring, which creates significant steric hindrance around the isocyanate groups. This steric bulk is expected to reduce the reactivity of TMDI compared to less substituted aromatic diisocyanates.

Theoretical approaches, such as Density Functional Theory (DFT) calculations, have been employed to study the reaction mechanisms of other diisocyanates, providing insights into transition state energies and reaction pathways. Such computational studies could elucidate the impact of the methyl groups on the electronic structure and accessibility of the isocyanate groups in TMDI, offering a deeper understanding of its reactivity. However, specific theoretical or experimental studies focusing on the mechanistic pathways of TMDI reactions are not present in the accessible scientific literature. Investigations into phenomena such as potential differences in reactivity between the two isocyanate groups on the TMDI molecule (a substitution effect) have not been reported.

Polymerization Science and Advanced Material Synthesis Utilizing 2,4,6 Trimethyl 1,3 Phenylene Diisocyanate

Novel Polymer Architectures and Networks Derived from TMDI

The unique structure of 2,4,6-Trimethyl-1,3-phenylene diisocyanate, characterized by an aromatic ring with meta-substituted isocyanate groups and significant steric hindrance from three methyl groups, makes it a valuable monomer for creating complex and high-performance polymer networks.

Synthesis of Thermotropic Liquid Crystalline Polyurethanes from TMDI

The synthesis of thermotropic liquid crystalline polyurethanes (LCPUs) typically involves the polyaddition reaction of a diisocyanate with a mesogenic diol, which contains a rigid, rod-like unit. The structure of the diisocyanate is critical in determining whether a stable liquid crystalline phase can be formed.

While extensive research exists on LCPUs derived from symmetric aromatic diisocyanates like 1,4-phenylene diisocyanate (1,4-PDI), the use of asymmetric or substituted diisocyanates such as TMDI introduces specific molecular design challenges and opportunities. researchgate.net The meta-positioning of the isocyanate groups and the presence of methyl substituents in TMDI create a "kink" in the polymer backbone. researchgate.net This disruption of linearity can lower the melting point of the polymer, which may be advantageous for processing. However, this same disruption can also inhibit the molecular alignment necessary for liquid crystal formation. researchgate.net

Studies on analogous systems, such as those using 2,6-tolylene diisocyanate (2,6-TDI), have shown that meta-substituted rings result in a zigzag polymer structure. researchgate.net Achieving a liquid crystalline phase with such monomers requires careful selection of the mesogenic diol co-monomer to ensure that the tendency for molecular ordering outweighs the disruptive effect of the diisocyanate's geometry. The synthesis of LCPUs is a delicate balance between creating a rigid polymer backbone capable of forming ordered mesophases and maintaining a processable melting temperature. taylorfrancis.comresearchgate.net The incorporation of TMDI would be targeted at applications where modifying the melting behavior and solubility of LCPUs is desired, though it may be accompanied by a narrowing or loss of the liquid-crystalline properties. researchgate.net

Exploration of TMDI in Poly(azomethine-ether)s and Other Specialized Polymers

TMDI is a key building block in the synthesis of specialized polymer networks due to its high reactivity and unique structural features. Its application extends to the modification of other polymer systems, such as poly(azomethine-ether)s, to create advanced materials.

Poly(azomethine-ether)s are typically synthesized through the condensation reaction of diamines and dialdehydes. researchgate.net While TMDI is not a primary component in the main chain formation of these polymers, it can be employed as a highly effective crosslinking agent. The isocyanate groups of TMDI can readily react with residual amine or newly introduced hydroxyl groups within a pre-formed poly(azomethine-ether) backbone. This reaction creates robust, crosslinked poly(azomethine-urethane) networks, transforming a thermoplastic or soluble material into a thermoset with enhanced thermal stability and mechanical integrity. researchgate.net

Furthermore, TMDI has been successfully incorporated into other specialized polymer systems, such as urethane-dimethacrylate (UDMA) polymer networks. core.ac.uk In these systems, TMDI is reacted with hydroxyalkyl methacrylates to form a UDMA monomer, which can then be radically polymerized through its methacrylate (B99206) groups to form a dense, crosslinked network. Research has shown that the choice of diisocyanate significantly affects the final properties. For instance, fully aliphatic UDMAs based on linear diisocyanates like hexamethylene diisocyanate (HMDI) polymerize to a higher degree of conversion than those with the more sterically hindered, multi-methyl-substituted TMDI. core.ac.uk This demonstrates TMDI's role in creating rigid, thermoset materials suitable for demanding applications.

Structure-Property Relationships in TMDI-Derived Polymers

The molecular structure of the diisocyanate monomer is a fundamental factor that dictates the final physical, mechanical, and thermal properties of the resulting polyurethane. The specific arrangement of functional groups and substituents on the TMDI molecule directly influences polymer morphology, which in turn governs its performance characteristics.

Impact of TMDI's Chemical Structure on Polymer Morphology and Microstructure

Segmented polyurethanes are known for their two-phase morphology, consisting of hard segments (formed by the diisocyanate and chain extender) and soft segments (typically a polyol). The properties of the polyurethane are highly dependent on the degree of phase separation between these segments. bhu.ac.in

The chemical structure of TMDI has a profound impact on this morphology. The key features of TMDI are:

Asymmetry: The 1,3- (or meta-) positioning of the isocyanate groups on the phenyl ring introduces a non-linear geometry into the hard segments.

Steric Hindrance: The three methyl groups on the aromatic ring create significant steric bulk.

These features disrupt the packing efficiency of the hard segments. Unlike symmetric diisocyanates such as 4,4'-diphenylmethane diisocyanate (MDI), which form well-ordered, often crystalline hard domains through strong intermolecular hydrogen bonding between urethane (B1682113) groups, TMDI's structure inhibits this ordering. mdpi.comnih.gov The result is a more amorphous hard segment phase and a higher degree of mixing between the hard and soft segments. researchgate.net This altered morphology, characterized by less defined phase separation, is directly responsible for the unique property profile of TMDI-derived polymers.

Correlation between TMDI Inclusion and Mechanical Performance of Resulting Polymers

The mechanical properties of a polyurethane are intrinsically linked to its morphology. The well-defined, rigid hard domains in conventional polyurethanes act as physical crosslinks, reinforcing the soft, elastomeric matrix and imparting high tensile strength and modulus. mdpi.com

The following table presents typical mechanical properties for polyurethanes synthesized from different diisocyanates, illustrating the influence of the diisocyanate structure.

DiisocyanateTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A/D)
TMDI LowerHigherModerate
MDI 23.4 mdpi.comLowerHigher
HDI LowerHigherLower
IPDI LowerHigherModerate

Note: The properties are generalized trends and can vary significantly with polyol type, chain extender, and hard segment content.

Influence of TMDI on Thermal Stability and Degradation Mechanisms of Polymers

The thermal stability of polyurethanes is primarily dictated by the strength of the urethane linkage, which is generally the first to break upon heating. mdpi.com The degradation process typically begins with the dissociation of the urethane bond back into its isocyanate and alcohol precursors, followed by further degradation of the polymer backbone.

The activation energy (Ea) required for thermal degradation provides a quantitative measure of thermal stability. Higher activation energy implies greater stability.

Polymer SystemDiisocyanateOnset of Decomposition (T₅%)Activation Energy (Ea) (kJ/mol)
Polyether-based PU researchgate.netTMDI ~290°C132.3
Polyether-based PU researchgate.netMDI ~285°C148.0
Polyether-based PU researchgate.netTDI ~300°C155.7
Polyester-based PU researchgate.netTMDI N/A183.6
Polyester-based PU researchgate.netMDI N/A256.4

The data indicates that while TMDI provides good thermal resistance due to its aromatic nature, the steric hindrance from the methyl groups may introduce strain that slightly lowers the energy barrier for the initial urethane bond scission compared to more stable configurations. researchgate.net The degradation of TMDI-based hard segments would proceed through the cleavage of urethane bonds, followed by reactions involving the aromatic and methyl groups.

Computational Chemistry and Theoretical Modeling of 2,4,6 Trimethyl 1,3 Phenylene Diisocyanate Systems

Density Functional Theory (DFT) Studies on Reactivity and Electronic Structure of TMDI

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a primary tool for predicting the reactivity and electronic properties of chemical compounds. For a molecule like TMDI, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial in understanding its chemical behavior.

The reactivity of TMDI is primarily centered around its two isocyanate (-NCO) groups. DFT studies can quantify the electrophilicity of the carbon atoms in the isocyanate groups, which are susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. In TMDI, the electron-donating methyl groups on the phenyl ring influence the electronic properties of the isocyanate groups, and DFT can model these effects precisely.

Table 1: Hypothetical DFT-Calculated Electronic Properties of TMDI

PropertyCalculated ValueSignificance
HOMO Energy-7.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap6.3 eVIndicator of chemical reactivity and stability.
Dipole Moment2.5 DInfluences intermolecular interactions and solubility.

Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from DFT calculations.

Furthermore, DFT can be employed to map the molecular electrostatic potential (MEP) onto the electron density surface. For TMDI, the MEP would likely show regions of negative potential around the oxygen and nitrogen atoms of the isocyanate groups, indicating their propensity to interact with electrophiles or act as hydrogen bond acceptors. Conversely, positive potential would be expected around the isocyanate carbons, confirming their electrophilic nature.

Quantum Mechanical Calculations (QMC) for Hydrogen Bonding and Intermolecular Interactions in TMDI-based Systems

Quantum Mechanical Calculations (QMC), including methods like DFT and more rigorous ab initio techniques, are essential for studying non-covalent interactions such as hydrogen bonding. In systems containing TMDI, particularly in the formation of polyurethanes, hydrogen bonding plays a critical role in determining the structure and properties of the resulting materials.

The isocyanate groups of TMDI can act as hydrogen bond acceptors, while in the corresponding urethanes and ureas formed during polymerization, the N-H groups serve as hydrogen bond donors. QMC can be used to calculate the strength and geometry of these hydrogen bonds. For instance, the interaction energy between a TMDI-derived urethane (B1682113) segment and another molecule can be computed to quantify the hydrogen bond strength.

Table 2: Illustrative QMC-Calculated Hydrogen Bond Properties in a TMDI-based Urethane Dimer

ParameterCalculated ValueDescription
H-bond Distance (N-H···O=C)1.9 ÅThe distance between the hydrogen donor and acceptor atoms.
H-bond Angle (N-H···O)170°The angle formed by the donor, hydrogen, and acceptor atoms.
Interaction Energy-5.8 kcal/molThe energy stabilizing the hydrogen-bonded complex.

Note: The values in this table are illustrative and represent typical data obtained from QMC calculations on hydrogen-bonded systems.

These calculations can reveal how the steric hindrance from the methyl groups on the TMDI ring might influence the accessibility of the isocyanate and urethane groups for hydrogen bonding, potentially leading to specific polymer conformations and morphologies.

Molecular Dynamics Simulations for Predicting Polymer Conformations and Network Formation

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. researchgate.net For polymers derived from TMDI, MD simulations can provide detailed insights into chain conformations, polymer morphology, and the process of network formation in thermosetting systems.

Starting from an initial configuration of TMDI monomers and other reactants (e.g., polyols), a reactive force field can be used in MD simulations to model the chemical reactions that lead to polymerization. This allows for the observation of the step-by-step formation of the polymer network, including the evolution of crosslink density and the distribution of chain lengths.

Simulations can predict how the rigid structure of the TMDI aromatic ring and the steric bulk of the methyl groups influence the flexibility of the resulting polymer chains. This, in turn, affects macroscopic properties such as the glass transition temperature and mechanical strength of the material. By analyzing the trajectories of the atoms, one can also study the dynamics of the polymer chains and their response to external stimuli like temperature and pressure. researchgate.net

Theoretical Prediction of Reaction Pathways and Activation Energies for TMDI Reactions

The reactions of TMDI, such as its polymerization with polyols to form polyurethanes, can be investigated theoretically to understand the underlying reaction mechanisms. Computational methods can be used to map out the potential energy surface for a given reaction, identifying transition states and intermediates. nih.gov

The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be calculated using quantum chemical methods. nih.gov For the reaction of an isocyanate group of TMDI with a hydroxyl group of a polyol, for example, theoretical calculations can determine the activation energy for the formation of the urethane linkage. This information is valuable for understanding the kinetics of the polymerization process.

Table 3: Hypothetical Calculated Activation Energies for TMDI Reactions

ReactionReactantsActivation Energy (kcal/mol)
Urethane FormationTMDI + 1,4-Butanediol15.2
Urea (B33335) FormationTMDI + 1,4-Diaminobutane12.8

Note: These values are for illustrative purposes and represent the type of data that can be obtained from theoretical calculations of reaction pathways.

By comparing the activation energies for different potential reaction pathways, one can predict the most likely mechanism. For TMDI, it would be of interest to calculate the relative reactivity of the two isocyanate groups, which may be influenced by the electronic and steric environment created by the methyl groups.

Computational Approaches for Understanding Steric and Electronic Effects on TMDI's Reactivity

The interplay of steric and electronic effects is a central theme in the chemistry of TMDI. Computational approaches provide a means to disentangle these effects and understand their relative contributions to the molecule's reactivity.

The electronic effect of the methyl groups on the phenyl ring is primarily inductive, donating electron density to the ring. This can be quantified by analyzing the charge distribution in the molecule using methods like Natural Bond Orbital (NBO) analysis. The steric hindrance imposed by the methyl groups, which can impede the approach of a nucleophile to the isocyanate groups, can be evaluated by creating steric maps or by calculating the steric energy of different conformers and transition states.

A common computational strategy is to model a series of related molecules where the steric and electronic properties are systematically varied. For example, one could compare the calculated reactivity of TMDI with that of its non-methylated counterpart, 1,3-phenylene diisocyanate. By analyzing the differences in their computed reaction barriers and electronic structures, the specific influence of the methyl groups can be determined. A combination of DFT calculations for electronic properties and molecular mechanics or dynamics for steric considerations can provide a comprehensive picture of how these factors govern the unique reactivity of TMDI. mdpi.com

Emerging Research Applications of 2,4,6 Trimethyl 1,3 Phenylene Diisocyanate in Advanced Materials

Development of High-Performance Coatings and Adhesives Using TMDI

The utility of 2,4,6-trimethyl-1,3-phenylene diisocyanate in the formulation of high-performance polyurethane (PU) coatings and adhesives is an area of active research. The properties of the resulting polymer can be tailored by reacting TMDI with various polyols. The structural attributes of TMDI are instrumental in defining the final characteristics of the coating or adhesive.

In polyurethane coatings, the choice of diisocyanate is critical. While many formulations use aliphatic diisocyanates to avoid oxidation, which can be a drawback for aromatic variants, the sterically hindered structure of TMDI offers a degree of stability. researchgate.net Research in this area focuses on evaluating key performance metrics such as hardness, flexibility, and scratch resistance to determine the quality and durability of the cured coating. researchgate.net The controlled polymerization kinetics afforded by TMDI's sterically hindered isocyanate groups can lead to a reduction in cross-linking defects, yielding materials with enhanced thermal and mechanical properties.

For adhesive applications, polyurethane systems are known for their ability to form strong, flexible, and durable bonds with a variety of substrates. The incorporation of TMDI as a monomer can influence the cohesive and adhesive properties of the formulation. Research is directed towards understanding how the specific structure of TMDI contributes to factors like bond strength, chemical resistance, and thermal stability in demanding applications.

Properties of TMDI-Based Polyurethane Prepolymers for Coatings
ParameterTypical Value / ObservationReference
Polymerization ControlSterically hindered isocyanate groups enable controlled kinetics
Defect ReductionMinimizes cross-linking defects like allophanate (B1242929) formation
Thermal StabilityDecomposition temperature >250°C (TGA)
Key Quality MetricsHardness, flexibility, scratch resistance researchgate.net

Integration of TMDI in Specialty Elastomers and High-Durable Compact Materials

Polyurethane elastomers are valued for their combination of hardness, elasticity, and resistance to abrasion, oils, and chemicals. The integration of TMDI into these materials is being explored to create specialty elastomers with enhanced performance characteristics. The rigid aromatic core of TMDI, combined with the steric hindrance from the methyl groups, influences the morphology and properties of the resulting polyurethane.

TMDI offers a unique modification of this aromatic character. Its sterically hindered structure allows for more controlled polymerization, which can lead to polyurethanes with enhanced mechanical strength. For instance, polyurethane synthesis using TMDI with polyols like polyethylene (B3416737) glycol (PEG 1000) has yielded materials with a Young's modulus of approximately 1.2 GPa, indicating significant stiffness and strength. This makes TMDI a candidate for formulating high-durable compact materials where properties like high tensile strength, good compression set, and thermal stability are critical. psiurethanes.comresearchgate.net

Comparative Mechanical Properties of Diisocyanate-Based Elastomers
PropertyTMDI-Based PU (Reported)General Aromatic PU (e.g., MDI/TDI)General Aliphatic PUReference
Young's Modulus~1.2 GPaHighGenerally Lower
Heat ResistanceEnhanced Stability (>250°C)GoodVariable psiurethanes.com
Polymerization ControlHigh (due to steric hindrance)ModerateVariable
Expected Application BenefitHigh-durability componentsGaskets, bumpers, sealsLight-stable applications psiurethanes.com

Research into the Modification of Biomolecules for Research Purposes

The high reactivity of the isocyanate groups in TMDI makes it a suitable agent for the modification of biomolecules, particularly proteins. This application is rooted in the ability of the isocyanate groups to react with nucleophilic functional groups present on the side chains of amino acids, such as the primary amines in lysine (B10760008) residues, to form stable covalent bonds.

In biochemical and biomedical research, such modifications are used for several purposes:

Protein Cross-linking: As a bifunctional molecule, TMDI can act as a cross-linker, creating intramolecular links within a single protein or intermolecular links between different protein molecules. This is a powerful tool for studying protein structure, protein-protein interactions, and the composition of protein complexes. pdx.edu

Enzyme Immobilization: Enzymes can be immobilized onto solid supports using cross-linking agents like TMDI. This process can enhance the stability of the enzyme and allows for its easy separation from the reaction mixture, which is advantageous for industrial biocatalysis. nih.govnih.gov The covalent attachment helps prevent the enzyme from leaching off the support. mdpi.com

Haptenization: Diisocyanates can bind to endogenous proteins like human serum albumin (HSA) to form neoantigens. pdx.edu These modified proteins can then be used in immunological research to study the mechanisms of chemically induced allergies and occupational asthma, as the diisocyanate-protein conjugate acts as an allergen to trigger an immune response. pdx.edu

The steric hindrance of TMDI may offer more controlled and specific cross-linking reactions compared to less hindered diisocyanates, potentially reducing non-specific modifications and providing more precise insights into molecular interactions.

Exploration of TMDI as a Building Block for Advanced Drug Delivery Systems and Medical Coatings (material science focus)

Polyurethanes are extensively researched for biomedical applications, including drug delivery systems and medical device coatings, owing to their excellent biocompatibility, biodegradability, and the ability to tailor their physical and chemical properties. port.ac.ukresearchgate.net The choice of diisocyanate is a critical factor in the design of these medical-grade polyurethanes.

From a material science perspective, TMDI presents several intriguing features as a building block:

Biocompatibility: While aromatic diisocyanates like TDI and MDI have been used, their degradation can sometimes yield toxic by-products. Research is increasingly favoring aliphatic diisocyanates for biodegradable systems. port.ac.uk Although TMDI is aromatic, its unique substitution pattern may influence its degradation profile, a subject for further investigation to ensure the biocompatibility of its breakdown products.

Controlled Degradation: The stability of the urethane (B1682113) linkages formed from TMDI can be engineered to control the degradation rate of a polymer matrix. This is crucial for drug delivery systems, where the release of a therapeutic agent is often designed to occur over a specific period as the polymer matrix erodes or degrades. nih.govnih.gov

Mechanical Integrity of Coatings: For medical coatings, such as those on catheters or stents, mechanical durability and flexibility are paramount. The properties that TMDI imparts to elastomers—such as high strength and thermal stability—could translate to robust and reliable coatings that can withstand the physiological environment. port.ac.uk

Research in this area focuses on synthesizing and characterizing TMDI-based polyurethane networks (e.g., hydrogels, nanoparticles, or films) and evaluating their material properties, such as drug loading capacity, release kinetics, swelling behavior, and cytocompatibility, to assess their potential as advanced drug delivery vehicles and medical coatings. nih.govsigmaaldrich.com

Investigation of TMDI in other Advanced Functional Materials

The distinct steric and electronic properties of this compound make it a valuable component in the synthesis of other advanced functional materials beyond the more common applications.

One notable area of investigation is in the development of gas separation membranes . The performance of these membranes is determined by their ability to selectively allow certain gases to pass through while blocking others (selectivity) and the rate at which the desired gas passes through (permeability). The structure of the polymer used to create the membrane is critical. Research involving a related precursor to TMDI has shown that it can be used to synthesize polymers that exhibit high CO₂ permeability and CO₂/CH₄ selectivity, outperforming some commercial polyimides. The rigid, contorted structure that TMDI can introduce into a polymer backbone can create the specific free volume architecture needed for efficient gas separation.

Another emerging application is in the synthesis of silane-containing polyamideimides . These are high-performance polymers that combine the thermal stability of polyimides with the processability of polyamides. The incorporation of silane (B1218182) groups can enhance properties like solubility, adhesion, and surface energy. The unique structure of TMDI contributes to creating polyamideimides with high glass transition temperatures (Tg), often exceeding 250°C, which is comparable to MDI-based polymers but with the added benefit of improved solubility in polar aprotic solvents. This enhanced solubility is a significant advantage for processing and fabricating components from these high-temperature resistant materials.

Potential Applications of TMDI in Advanced Functional Materials
Material TypeKey Contribution of TMDI StructureResulting Performance EnhancementReference
Gas Separation MembranesCreates rigid, contorted polymer backboneHigh gas permeability and selectivity (e.g., CO₂/CH₄)
Silane-Containing PolyamideimidesContributes to high thermal stabilityHigh glass transition temperature (>250°C) with improved solubility

Challenges and Future Directions in 2,4,6 Trimethyl 1,3 Phenylene Diisocyanate Research

Advancements in Sustainable Synthesis Routes for TMDI

The industrial production of aromatic isocyanates, including TMDI, has traditionally relied on the phosgenation process, which uses the highly toxic and corrosive gas phosgene. A primary challenge and a key direction for future research is the development of greener, safer, and more sustainable synthesis routes.

Non-Phosgene Methodologies: A significant focus is on eliminating the use of phosgene. Several alternative pathways are being explored for isocyanate production, which could be adapted for TMDI. These "non-phosgene" routes represent a major step towards environmentally benign chemical manufacturing. researchgate.net Key approaches include:

Oxidative Carbonylation: This method involves the reaction of the corresponding diamine (2,4,6-trimethyl-1,3-benzenediamine) with carbon monoxide in the presence of an oxidant and a catalyst.

Carbamate (B1207046) Decomposition: A two-step process where the diamine first reacts with agents like dimethyl carbonate or urea (B33335) to form a carbamate intermediate. researchgate.netnih.gov This carbamate is then thermally decomposed to yield the diisocyanate and an alcohol, which can often be recycled. nih.gov

Curtius, Hofmann, and Lossen Rearrangements: These classic organic reactions convert carboxylic acid derivatives (acyl azides, amides, or hydroxamic acids, respectively) into isocyanates. nih.gov While effective at a laboratory scale, challenges related to the use of potentially explosive intermediates (azides) or stoichiometric toxic reagents make their large-scale industrial application for commodity chemicals difficult without significant modification. nih.govaidic.it

Bio-Based Feedstocks: Another crucial aspect of sustainable synthesis is the utilization of renewable raw materials. Research is actively exploring the production of aromatic chemicals from biomass sources like lignin, a complex polymer abundant in wood and agricultural waste. researchgate.net Lignin can be broken down into simpler aromatic compounds that could serve as precursors for TMDI's diamine intermediate. researchgate.net Other bio-based sources for aromatic compounds include vanillic acid, syringic acid, and galactose. researchgate.netfrontiersin.org The development of efficient biocatalytic and chemocatalytic routes to convert these renewable feedstocks into the necessary precursors is a major goal.

The table below summarizes and compares potential sustainable synthesis routes applicable to TMDI.

Synthesis RouteCarbon SourceKey AdvantagesKey Challenges
Traditional Phosgenation Phosgene, DiamineEstablished, high yieldHighly toxic/corrosive reagents, hazardous byproducts (HCl)
Oxidative Carbonylation Carbon Monoxide, DiaminePhosgene-free, potentially high atom economyRequires high pressure, catalyst cost and recovery, CO toxicity
Carbamate Decomposition Dimethyl Carbonate/Urea, DiaminePhosgene-free, avoids HCl byproduct researchgate.netHigh temperatures for decomposition, catalyst development needed
Bio-based Precursors Lignin, Vanillic Acid, etc.Uses renewable feedstocks, reduces fossil fuel dependence researchgate.netComplex multi-step synthesis, purification challenges, economic viability

Designing Next-Generation Polymers with Tailored Properties through TMDI Incorporation

The molecular structure of the diisocyanate monomer is a critical determinant of the final properties of a polyurethane, influencing everything from mechanical strength and thermal stability to morphology. mdpi.comchinapolyparts.com The unique structure of TMDI—an aromatic ring with three methyl groups providing significant steric hindrance—offers a powerful tool for designing next-generation polymers with precisely tailored characteristics.

The rigidity of TMDI's aromatic core is expected to impart firmness and hardness, similar to other aromatic diisocyanates like MDI and TDI. mdpi.com However, the methyl groups introduce several distinguishing features:

Asymmetry and Steric Hindrance: The bulky methyl groups adjacent to the isocyanate functionalities can hinder the ordering and packing of polymer chains. This can disrupt the formation of highly crystalline hard segment domains, which are common in polyurethanes made from more symmetrical diisocyanates like MDI. mdpi.com

Controlled Phase Separation: By impeding hard segment crystallization, TMDI could be used to control the degree of microphase separation between hard and soft segments in polyurethane elastomers. This provides a mechanism to fine-tune viscoelastic properties, such as damping behavior, and mechanical responses like elasticity and toughness. mdpi.com

Improved Solubility and Processability: The disruption of chain packing may lead to improved solubility of the resulting polymers in organic solvents, facilitating processing for applications like coatings and adhesives.

Research efforts are directed at incorporating TMDI into various polymer backbones, such as polyurethanes, polyureas, and polyamideimides, to achieve specific performance targets. For example, its use in gas separation membranes is being explored, where the controlled free volume resulting from its bulky structure could enhance permeability and selectivity for specific gases.

Development of Advanced Characterization Techniques for Complex TMDI-based Materials

The structural complexity of polymers derived from TMDI necessitates the use of a suite of advanced characterization techniques to fully understand their structure-property relationships. The steric hindrance and potential for varied isomeric linkages make detailed analysis challenging but crucial for rational material design.

Spectroscopic Methods: Fourier Transform Infrared (FTIR) spectroscopy is essential for confirming the formation of urethane (B1682113) linkages and for studying hydrogen bonding between polymer chains, which strongly influences mechanical properties. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (both liquid and solid-state) provides detailed insight into the chemical structure, confirming the successful incorporation of the TMDI monomer and identifying any side products. researchgate.netresearchgate.net

Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine key thermal transitions, such as the glass transition temperatures (Tg) of the soft and hard segments and any melting points (Tm) of crystalline domains. researchgate.netnih.gov The degree of phase separation can be inferred from shifts in these transition temperatures. nih.gov Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and decomposition profile of the polymers, which is critical for high-temperature applications. researchgate.netmdpi.com

Mechanical and Viscoelastic Analysis: Dynamic Mechanical Thermal Analysis (DMTA) provides information on the viscoelastic properties of the material, such as the storage modulus, loss modulus, and tan δ, over a range of temperatures. nih.govresearchgate.net This technique is particularly useful for characterizing the damping performance and identifying the glass transitions of the microphases within the polymer. Tensile testing is used to measure fundamental mechanical properties like tensile strength, modulus of elasticity, and elongation at break. mdpi.com

The combination of these techniques allows researchers to build a comprehensive picture of how the unique structure of TMDI translates into the macroscopic properties of the final material.

Predictive Modeling and Data-Driven Approaches in TMDI Chemistry

The complexity of polyurethane chemistry, with its numerous formulation variables, makes experimental optimization a time-consuming and resource-intensive process. adhesivesmag.com Predictive modeling and data-driven approaches, such as machine learning (ML), are emerging as powerful tools to accelerate the design and development of new TMDI-based materials. frontiersin.org

Computational Chemistry and Molecular Modeling: Quantum mechanical methods, like Density Functional Theory (DFT), can be used to study the reactivity of the TMDI monomer. nih.gov These calculations can help understand how steric hindrance from the methyl groups affects the reaction kinetics of the two isocyanate groups. Molecular Dynamics (MD) simulations can predict the morphology and physical properties of TMDI-based polymers, such as density, thermal conductivity, and the degree of phase separation, by modeling the interactions between polymer chains. wpmucdn.com

Machine Learning and AI: Machine learning algorithms can be trained on existing experimental data to build models that predict polymer properties based on formulation inputs (e.g., type of polyol, TMDI content, catalyst). adhesivesmag.com Hierarchical Machine Learning (HML) models are particularly promising as they can incorporate domain knowledge, such as calculated molecular interaction energies or simulated chain architectures, to improve prediction accuracy, especially with the small datasets typical in new material development. frontiersin.orgcmu.edu These predictive tools can be used in a "forward" direction to predict the properties of a new formulation or in a "reverse" direction, using optimization algorithms to suggest formulations that will achieve a specific target property profile. adhesivesmag.com

By integrating computational modeling with experimental data, researchers can more efficiently explore the vast design space of TMDI-based polymers, guiding synthesis towards materials with desired performance characteristics.

Overcoming Synthetic and Processing Limitations for Broader Research Applications

For TMDI to become more widely used in research and specialized applications, several synthetic and processing challenges must be addressed. These limitations primarily stem from the same steric effects that give the monomer its unique potential.

Synthetic Challenges:

Differential Reactivity: The steric environment around the two isocyanate groups in TMDI may not be identical, potentially leading to different reaction rates. This can complicate polymerization kinetics and make it difficult to achieve uniform polymer chains, especially in one-shot polymerization processes. aidic.it

Side Reactions: Like other isocyanates, TMDI is susceptible to side reactions, such as trimerization to form isocyanurates, particularly at high temperatures or with certain catalysts. The steric hindrance might influence the propensity for these side reactions, requiring careful control of reaction conditions (temperature, catalyst choice, and concentration).

Purification: The synthesis of the TMDI monomer or its diamine precursor may result in isomeric impurities or byproducts. Developing efficient purification methods is essential to ensure monomer purity, which is critical for achieving consistent polymer properties and high molecular weights.

Processing Limitations:

Slower Curing Kinetics: The steric shielding of the isocyanate groups can slow down the reaction with polyols, leading to longer curing times compared to less hindered diisocyanates like MDI. aidic.it This may require the development of specialized catalyst systems or the use of higher processing temperatures.

Viscosity Control: The formation of prepolymers is a common strategy to control the reaction exotherm and manage the viscosity of the reacting mixture. google.com Developing stable, low-viscosity TMDI-based prepolymers would be a key step in enabling their use in applications like coatings, adhesives, and casting elastomers.

Blocked Isocyanates: To overcome issues with reactivity and handling, TMDI could be converted into a "blocked" form, where the isocyanate groups are reversibly reacted with a blocking agent. aidic.itmdpi.com The blocked TMDI is stable at room temperature and only becomes reactive at elevated temperatures, which regenerates the isocyanate functionality. mdpi.com This approach could extend the pot life and open up new processing windows for TMDI-based systems.

Addressing these challenges through catalyst design, process optimization, and innovative formulation strategies will be crucial for unlocking the full potential of TMDI in advanced materials research.

Q & A

Q. What synthetic routes are available for 2,4,6-trimethyl-1,3-phenylene diisocyanate, and how do reaction conditions influence yield and purity?

The compound can be synthesized via oxidative carbonylation of its diamine precursor, 2,4,6-trimethyl-1,3-benzenediamine, using metal catalysts (e.g., Pd or Ru) under CO pressure. Reaction optimization requires strict control of solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading to minimize side reactions like trimerization . Purity is typically verified by HPLC or GC-MS, with yields reported between 60–85% under optimized conditions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • FT-IR : Identification of N=C=O stretching vibrations at ~2250–2270 cm⁻¹ and aromatic C-H bending at ~800 cm⁻¹ .
  • NMR : ¹H NMR (DMSO-d₆) shows aromatic protons as a multiplet at δ 6.8–7.2 ppm, with methyl groups at δ 2.1–2.3 ppm. ¹³C NMR confirms isocyanate carbons at δ 120–125 ppm .
  • Mass spectrometry : Molecular ion peaks at m/z ≈ 246 (M⁺) and fragments corresponding to isocyanate cleavage (e.g., m/z 147 for C₉H₁₁N₂O) .

Q. How does this compound react with nucleophiles like amines or alcohols?

The isocyanate groups undergo nucleophilic addition with amines (forming urea linkages) or alcohols (forming carbamates). Kinetic studies in THF show pseudo-first-order behavior, with rate constants dependent on steric hindrance from the methyl substituents. For example, reactions with ethanol proceed 30% slower than unsubstituted phenylene diisocyanates due to hindered accessibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use inert atmospheres (N₂/Ar) to prevent moisture-induced polymerization.
  • Personal protective equipment (PPE): Nitrile gloves, sealed goggles, and fume hoods.
  • Storage: Anhydrous conditions at 4°C, with desiccants like molecular sieves .

Advanced Research Questions

Q. How does this compound contribute to the synthesis of high-performance polyurethanes or polyureas?

The compound’s sterically hindered isocyanate groups enable controlled polymerization kinetics, reducing cross-linking defects. In polyurethane synthesis, it pairs with polyols (e.g., PEG 1000) at 60–80°C, yielding materials with enhanced thermal stability (TGA decomposition >250°C) and mechanical strength (Young’s modulus ~1.2 GPa). Side reactions (e.g., allophanate formation) are minimized by maintaining stoichiometric excess of diisocyanate .

Q. What computational models predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) reveal:

  • Electron-withdrawing methyl groups reduce electrophilicity of NCO groups (partial charge ≈ −0.45 e).
  • HOMO-LUMO gaps (~5.2 eV) suggest moderate reactivity, aligning with experimental kinetics . Molecular dynamics simulations predict aggregation tendencies in polar solvents, impacting solubility .

Q. Can this compound be used to modify perovskite films for optoelectronic applications?

Yes. Its isocyanate groups react with undercoordinated Pb²⁺ defects in perovskite lattices, forming passivating carbamate bonds. A method involving antisolvent-assisted incorporation (e.g., in chlorobenzene) improves film stability, reducing trap density from 10¹⁶ to 10¹⁴ cm⁻³. This enhances solar cell PCE from 18% to 22% under AM1.5G illumination .

Q. How does thermal analysis differentiate between degradation pathways of this compound-based polymers?

Thermogravimetric analysis (TGA) under N₂ shows two-stage degradation:

  • Stage 1 (250–300°C): Cleavage of urethane/urea bonds.
  • Stage 2 (>400°C): Aromatic ring decomposition. Differential Scanning Calorimetry (DSC) identifies glass transitions (Tg ≈ 90°C) and exothermic cross-linking events at 150°C. Kinetic analysis (Flynn-Wall-Ozawa method) reveals activation energies of 120–150 kJ/mol for degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.